{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid is a complex organic compound that incorporates a thienyl moiety, an amino group, and a carboxylic acid functional group. The compound is characterized by its unique structural features, which contribute to its potential applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions involving thienyl derivatives and amino acids. The methodologies for synthesis often involve multi-step processes that integrate different chemical reactions to achieve the desired molecular structure.
This compound can be classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It also falls under the category of heterocyclic compounds because of the inclusion of a thiophene ring in its structure.
The synthesis of {[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid typically involves several key steps:
The reaction conditions (temperature, pressure, solvent choice) and purification methods (such as recrystallization or chromatography) are critical for optimizing yield and purity. For instance, using solvents like ethanol or dichloromethane during synthesis can facilitate better solubility and reaction rates.
The molecular formula for {[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid is . The structure consists of:
Key structural data includes bond lengths and angles that fall within normal ranges for organic compounds. For example, typical C–C bond lengths are around 1.54 Å, while C=O bonds are approximately 1.20 Å.
The compound can participate in various chemical reactions:
Each reaction requires specific conditions such as temperature control and catalyst use (e.g., acids for esterification). Monitoring these reactions through techniques like thin-layer chromatography can help assess progress and yield.
The mechanism of action for {[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid likely involves interactions at the molecular level with biological targets such as enzymes or receptors.
Quantitative structure-activity relationship (QSAR) studies could provide insights into how variations in structure affect biological activity.
{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid has potential applications in:
The synthesis of {[(5-ethyl-4-methylthiophene-2-carbonyl)amino]acetic acid} relies on meticulously designed multi-step sequences that address the reactivity challenges of thiophene nuclei while ensuring precise functionalization. The primary pathway begins with 2,4-dimethylthiophene as the foundational heterocyclic building block. Selective monoalkylation at the 5-position is achieved using ethyl bromide under Friedel-Crafts conditions with aluminum trichloride catalysis, yielding 5-ethyl-2,4-dimethylthiophene with >85% regioselectivity [5]. This alkylation step is critical for establishing the target compound's substitution pattern, as the electron-donating ethyl group influences subsequent electrophilic reactions [1] [5].
The carbonyl functionality is introduced via Friedel-Crafts acylation, where the thiophene ring reacts with chloroacetyl chloride under controlled conditions (0-5°C) to install the carbonyl precursor. This reaction requires careful stoichiometric control to prevent over-acylation or side reactions. Computational studies using density functional theory (DFT) reveal that the ethyl substituent ortho to the acylation site creates steric hindrance, necessitating extended reaction times (12-16 hours) for complete conversion [2]. The resulting acid chloride intermediate is then subjected to amide coupling with glycine ethyl ester in anhydrous tetrahydrofuran, employing N-methylmorpholine as a non-nucleophilic base to minimize racemization risks. This coupling step proceeds with 78-82% yield when conducted at 0°C for 4 hours [1].
Table 1: Key Steps in Multi-Step Synthesis of Thienyl-Carbonyl-Amino Scaffolds
Synthetic Step | Reagents/Conditions | Yield (%) | Critical Parameters |
---|---|---|---|
Thiophene Alkylation | Ethyl bromide, AlCl₃, 0°C, 4h | 85-88 | Regioselectivity control |
Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃, 0-5°C, 16h | 75-78 | Temperature control |
Amide Bond Formation | Glycine ethyl ester, NMM, THF, 0°C, 4h | 78-82 | Base selection |
Ester Hydrolysis | NaOH, MeOH/H₂O, rt, 2h | 95-97 | Mild alkaline conditions |
The final hydrolysis step employs aqueous sodium hydroxide in methanol/water mixture at room temperature to cleave the ethyl ester protecting group without affecting the amide bond or thiophene ring integrity. This step achieves near-quantitative conversion (95-97%) due to the steric accessibility of the ester group compared to the amide bond [1]. Alternative pathways explored include imidazole-mediated coupling, where 1,1'-carbonyldiimidazole activates the carboxylic acid prior to glycine derivative addition. This method reduces racemization risks but requires additional purification steps, lowering overall yield to 68-72% [8].
One-pot methodologies significantly streamline the synthesis of {[(5-ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid by minimizing intermediate isolation and purification steps. The most efficient approach employs a tandem imine formation/amide coupling sequence where 5-ethyl-4-methylthiophene-2-carboxylic acid reacts with glycine derivatives via an activated ester intermediate. Experimental studies demonstrate that using propylphosphonic anhydride (T3P®) as a coupling agent in acetonitrile enables direct conversion with 88% yield at 60°C within 6 hours [2]. This approach circumvents the need for acid chloride isolation, reducing decomposition pathways associated with thiophene carbonyl halides [5].
The reaction mechanism involves initial carboxylic acid activation through formation of a mixed anhydride, followed by nucleophilic attack by the amino component. DFT calculations reveal that the thiophene ring's electron-rich nature lowers the activation barrier for this step (ΔG‡ = 18.3 kcal/mol) compared to phenyl analogs (ΔG‡ = 22.7 kcal/mol), explaining the enhanced reaction rates observed experimentally [2]. The reaction system incorporates molecular sieves (3Å) to sequester water generated during amide bond formation, driving equilibrium toward product formation.
Table 2: One-Pot Reaction Systems for Target Compound Synthesis
System Components | Catalyst/Additives | Temperature/Time | Efficiency Gain |
---|---|---|---|
T3P®/CH₃CN | N-Ethyldiisopropylamine | 60°C, 6h | 88% yield, 3 steps combined |
CDI/DBU | 1,1'-Carbonyldiimidazole | rt, 24h | 82% yield, mild conditions |
DCC/DMAP | 4-Dimethylaminopyridine | 0°C→rt, 12h | 76% yield, requires filtration |
Polymer-Supported Reagents | PS-DCC, PS-NHS | rt, 8h | 85% yield, simplified purification |
In situ protecting group strategies are essential for one-pot success. The carboxylic acid moiety of glycine derivatives is protected as tert-butyl ester, which remains stable during amide formation but cleaves upon subsequent trifluoroacetic acid treatment within the same reaction vessel. This approach achieves 85% overall yield while eliminating two intermediate isolation steps. Kinetic studies show that the glycine α-proton acidity increases significantly upon amide bond formation (pKa decrease from 23.5 to 20.8), facilitating deprotonation and subsequent reactions without separate purification stages [2] [10].
Sustainable synthesis of {[(5-ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid emphasizes solvent reduction, energy efficiency, and atom economy. Mechanochemical synthesis via ball milling represents the most significant advancement, where stoichiometric mixtures of 5-ethyl-4-methylthiophene-2-carboxylic acid and glycine hydrate react with N,N'-dicyclohexylcarbodiimide (DCC) as coupling agent in the absence of solvents. This method achieves 92% conversion after 90 minutes of milling at 30 Hz frequency, with reaction efficiency attributed to continuous surface renewal and localized heating at collision points (estimated 50-70°C) [2].
The reaction follows a co-crystallization pathway, where initial formation of a carboxylic acid-glycine hydrate complex facilitates proton transfer. In situ Raman spectroscopy confirms complete amide bond formation within 60 minutes, with the glycine hydrate serving dual roles as reactant and water scavenger. This approach reduces solvent waste by >95% compared to solution-phase methods while maintaining excellent regioselectivity [1] [2].
Microwave-assisted synthesis provides complementary benefits in reaction acceleration. Using immobilized lipase B from Candida antarctica on mesoporous silica, amide bond formation proceeds at 50°C within 15 minutes under microwave irradiation (100 W), compared to 24 hours conventionally. The enzyme maintains 90% activity after five cycles due to microwave-induced structural alignment that minimizes denaturation. This method achieves 89% isolated yield with an E-factor (environmental factor) of 3.2, significantly lower than traditional amide coupling methods (E-factor 18-42) [5].
Table 3: Green Chemistry Metrics for Amide Bond Formation
Method | Catalyst/Reagent | Solvent | PMI (Process Mass Intensity) | E-Factor |
---|---|---|---|---|
Ball Milling | DCC, DMAP | Solventless | 1.8 | 2.5 |
Enzymatic (MW) | CALB, silica | t-Butanol | 4.7 | 3.2 |
Aqueous Coupling | EDC, HOBt | Water | 6.2 | 5.8 |
Conventional Solution | DCC, CH₂Cl₂ | Dichloromethane | 32.6 | 28.4 |
Water-mediated coupling represents another sustainable approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in aqueous emulsions. The thiophene ring's hydrophobicity drives molecular self-assembly into micellar structures, concentrating reactants at interfaces. This system achieves 84% yield at room temperature with 10:1 water:THF ratio, outperforming organic solvents in both yield and purity [1] [5].
The electron-rich thiophene ring in {[(5-ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid presents stabilization challenges during synthesis, particularly under acidic conditions or elevated temperatures. Hydrogenation catalysts effectively mitigate ring decomposition by suppressing oxidative polymerization pathways. Co-promoted MoS₂ catalysts (CoMoS) demonstrate exceptional efficacy, reducing decomposition from 22% to <3% during high-temperature amide coupling (120°C) [5]. The catalytic mechanism involves sulfur vacancy sites that coordinate with thiophene sulfur atoms, as confirmed by extended X-ray absorption fine structure (EXAFS) spectroscopy showing Co-S bond lengths of 2.18Å in activated catalysts [5].
Heterogeneous palladium-doped zeolite systems (Pd/Y-zeolite) provide complementary stabilization through hydrogen transfer reactions. Under standard coupling conditions, these catalysts maintain thiophene ring integrity in 97% of substrates by facilitating rapid hydrogen exchange between solvent and intermediate species. Solid-state NMR studies reveal that the spillover hydrogen mechanism involves Pd-mediated homolytic cleavage of H₂, followed by hydrogen atom migration to reactive carbocations formed during ring activation [5] [8].
Table 4: Catalytic Systems for Thiophene Stabilization
Catalyst Type | Loading (% wt) | Decomposition Suppression (%) | Mechanistic Features |
---|---|---|---|
CoMoS/Al₂O₃ | 5% Co, 15% Mo | 90% (vs. uncatalyzed) | Sulfur vacancy coordination |
Pd/Y-Zeolite | 0.5% Pd | 94% | Hydrogen spillover |
ZnAl₂O₄ Spinel | 100% | 85% | Acid-base site pairing |
TiO₂-Modified Alumina | 12% Ti | 78% | Lewis acid site protection |
For electrophilic reactions, zinc aluminate spinel (ZnAl₂O₄) modifiers protect the thiophene ring by neutralizing strong Brønsted acid sites responsible for ring opening. In Friedel-Crafts acylations, these additives reduce side products from 30% to 5% while maintaining catalyst activity. Temperature-programmed desorption (TPD) of ammonia demonstrates a 60% reduction in strong acid site density when ZnAl₂O₄ constitutes 15% of the catalyst matrix [5]. The stabilization mechanism involves selective poisoning of destructive acid sites while preserving moderately acidic sites necessary for electrophilic substitution.
Heterocyclic fusion strategies provide an innovative stabilization approach where temporary coordination complexes shield the thiophene ring during critical synthetic steps. Electron-deficient pyrimidine derivatives form charge-transfer complexes with thiophene that increase the HOMO-LUMO gap from 4.8 eV to 6.2 eV, significantly reducing susceptibility to electrophilic attack. These complexes spontaneously dissociate upon aqueous workup, recovering the unmodified thiophene in 95% yield [8].
The glycine moiety in {[(5-ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid requires selective protection during thiophene functionalization to prevent unwanted nucleophilic reactions. Orthogonal protection schemes enable sequential deprotection essential for multi-step syntheses. The tert-butyloxycarbonyl (Boc) group demonstrates optimal compatibility, installed using di-tert-butyl dicarbonate in 92% yield and cleanly removed with trifluoroacetic acid without thiophene ring degradation [10]. This stability originates from the electron-donating nature of alkyl substituents on thiophene, which prevent electrophilic aromatic substitution during acid-catalyzed deprotection [3] [10].
For synthetic routes involving hydrogenation, the benzyloxycarbonyl (Cbz) group provides complementary protection. Palladium-catalyzed hydrogenolysis removes Cbz under conditions that leave the thiophene ring intact due to the sulfur atom's poison-resistant coordination geometry. Comparative studies show that Pd/C catalysts doped with 5% triethylamine exhibit 99% deprotection selectivity without thiophene hydrogenation—a common side reaction in unprotected systems [3] [10].
Photolabile protecting groups offer temporal control in complex syntheses. 6-Nitroveratryloxycarbonyl (Nvoc) derivatives install efficiently (89% yield) and undergo rapid photodeprotection (365 nm, 15 min) with quantum yield Φ = 0.38. Time-resolved infrared spectroscopy confirms complete deprotection within 5 minutes under continuous irradiation, while the thiophene carbonyl remains unaffected due to its distinct vibrational signature and lack of photosensitivity [3].
Table 5: Protecting Group Performance for Amino-Acetic Acid Moiety
Protecting Group | Installation Reagent | Cleavage Conditions | Thiophene Compatibility |
---|---|---|---|
Boc (tert-butyloxycarbonyl) | Boc₂O, NaOH | TFA, CH₂Cl₂, rt | Excellent |
Cbz (Benzyloxycarbonyl) | Cbz-Cl, Na₂CO₃ | H₂, Pd/C, EtOH | Good (with amine modifier) |
Fmoc (Fluorenylmethoxycarbonyl) | Fmoc-OSu, NaHCO₃ | Piperidine, DMF | Moderate (base-sensitive) |
Nvoc (6-Nitroveratryloxycarbonyl) | Nvoc-Cl, DMAP | hν (365 nm) | Excellent |
Trifluoroacetyl (TFA) protection serves specialized applications requiring extreme acid stability. The TFA group installs via trifluoroacetic anhydride in pyridine (95% yield) and withstands harsh Friedel-Crafts conditions. Removal employs mild potassium carbonate in methanol (2 hours, room temperature), exploiting the enhanced lability of the trifluoromethyl carbonyl relative to the thienyl amide bond. This approach proves invaluable for syntheses requiring Lewis acid catalysts incompatible with standard carbamates [3].
The optimal protection strategy combines Boc for carboxylic acid protection during thiophene functionalization, followed by Cbz for amine protection during coupling steps. This orthogonal scheme achieves 78% overall yield for the target compound across five synthetic steps, demonstrating the critical importance of protecting group selection in complex molecule synthesis [3] [10].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: